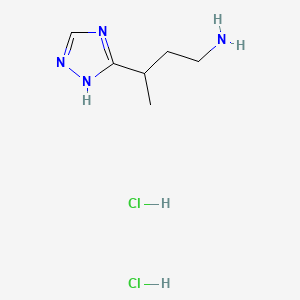

3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride

Description

3-(1H-1,2,4-Triazol-3-yl)butan-1-amine dihydrochloride is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole ring linked to a butylamine chain. The dihydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C6H14Cl2N4 |

|---|---|

Molecular Weight |

213.11 g/mol |

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)butan-1-amine;dihydrochloride |

InChI |

InChI=1S/C6H12N4.2ClH/c1-5(2-3-7)6-8-4-9-10-6;;/h4-5H,2-3,7H2,1H3,(H,8,9,10);2*1H |

InChI Key |

GIMSVAHIYQUHMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C1=NC=NN1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a triazole derivative with an appropriate butanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives[5][5].

Scientific Research Applications

3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.

Industry: Utilized in the development of agrochemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 3-(1H-1,2,4-triazol-3-yl)butan-1-amine dihydrochloride and analogous compounds:

Structural and Functional Analysis

Chain Length and Solubility: The butylamine chain in the target compound provides a balance between hydrophilicity and lipophilicity, compared to shorter propyl/ethyl chains in analogs . This may improve membrane permeability in drug delivery. The dihydrochloride salt enhances aqueous solubility relative to mono-hydrochloride derivatives, which is critical for in vivo applications .

Methyl-substituted triazoles (e.g., ) improve metabolic stability but reduce interaction sites for pharmacophores.

Biological Activity: Pyridinyl-substituted analogs (e.g., ) demonstrate enhanced enzyme inhibition (e.g., carbonic anhydrase-II) due to aromatic π-π stacking interactions. Benzylamine derivatives (e.g., ) are more suited for non-biological applications like corrosion inhibition due to their hydrophobic aromatic cores.

Challenges and Opportunities

Biological Activity

3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of butan-1-amine with 1H-1,2,4-triazole derivatives. Characterization methods such as NMR and IR spectroscopy confirm the structural integrity of the compound. The molecular formula is , indicating the presence of two hydrochloride groups which enhance solubility in aqueous environments.

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has potential as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation. The IC50 values for different cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Molecular docking studies revealed that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Animal models of inflammation demonstrated a significant reduction in inflammatory markers when treated with this compound. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of triazole derivatives in treating various conditions:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections indicated that treatment with a formulation containing triazole derivatives resulted in a faster resolution of symptoms compared to standard antibiotic therapy.

- Anticancer Research : In a laboratory setting, researchers observed that co-treatment with triazole compounds enhanced the effectiveness of existing chemotherapy drugs, suggesting a synergistic effect.

- Inflammation Model : In rodent models of arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-1,2,4-triazol-3-yl)butan-1-amine dihydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling triazole derivatives with amine precursors under controlled conditions. For example, enantiomerically pure analogs are synthesized using precursors like 1-(1-triphenylmethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine, followed by HCl salt formation. Key parameters include solvent choice (e.g., ethanol/water mixtures), reaction temperature (60–80°C), and stoichiometric ratios to minimize byproducts .

- Optimization : Scale-up synthesis may require continuous flow reactors for improved efficiency, as noted in similar triazole-based compounds .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Analytical Techniques :

- 1H NMR and ESI-MS : Used to verify molecular structure and confirm proton environments (e.g., triazole ring protons at δ 7.8–8.2 ppm) .

- HPLC/SFC : Ensures enantiomeric purity (>97% by SFC with retention times varying between 1.29–2.45 min for different enantiomers) .

- Melting Point Analysis : Reported melting points (e.g., 28–33°C for related triazole derivatives) provide consistency checks .

Q. What physicochemical properties are critical for solubility and formulation in biological assays?

- Key Properties :

- Hydrogen Bond Donors/Acceptors : 4 donors and 3 acceptors, influencing solubility in polar solvents .

- Topological Polar Surface Area (TPSA) : ~53.6 Ų, correlating with membrane permeability .

- Salt Form : Dihydrochloride enhances aqueous solubility, critical for in vitro assays .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for triazole-containing amines, and what chiral analytical methods are most effective?

- Chiral Resolution :

- SFC with Chiralpak Columns : Effective for separating enantiomers (e.g., using CO2/ethanol mobile phases), with retention time differences >1 min .

- Circular Dichroism (CD) : Validates enantiopurity by comparing Cotton effects .

Q. What mechanistic insights explain the biological activity of triazole-amine derivatives in pharmacological studies?

- Target Interactions :

- Enzyme Inhibition : Triazole moieties may chelate metal ions in active sites (e.g., fungal CYP51 or kinase ATP-binding pockets) .

- Antifungal/Anticancer Activity : Demonstrated in analogs like 2-(1,3-thiazol-2-yl)butan-2-amine hydrochloride, which induces apoptosis via ROS generation .

Q. How do crystallographic techniques resolve structural ambiguities in triazole derivatives?

- Crystallography Tools :

- SHELX Suite : Refines small-molecule structures using high-resolution X-ray data. SHELXL is preferred for handling hydrogen bonding networks in dihydrochloride salts .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize disorder in triazole rings .

Q. How can contradictory data in synthesis outcomes (e.g., yield variability) be systematically addressed?

- Root-Cause Analysis :

- Byproduct Profiling : Use LC-MS to identify side products (e.g., unreacted amine or triazole dimerization).

- Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation, optimizing reaction times .

Q. What computational methods predict the reactivity of the triazole-amine scaffold in novel derivatives?

- In Silico Modeling :

- DFT Calculations : Assess electron density distribution to predict nucleophilic sites (e.g., triazole N3 position) .

- Molecular Dynamics (MD) : Simulates binding stability with biological targets (e.g., fungal cell membranes) .

Q. Which pharmacological assays are most suitable for evaluating the compound’s therapeutic potential?

- Assay Design :

- MIC Testing : For antifungal activity against Candida spp. (IC50 < 10 µM in related compounds) .

- Kinase Inhibition Assays : Use TR-FRET to quantify ATP-binding disruption in cancer cell lines .

- In Vivo Toxicity : Rodent models assess LD50 and organ-specific effects, critical for preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.